![molecular formula C17H12Cl4N4OS2 B3925954 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea CAS No. 6381-71-1](/img/structure/B3925954.png)
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea
Overview
Description
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate dichlorobenzyl chloride under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Urea Derivative: The final step involves the reaction of the sulfanyl-substituted thiadiazole with 2,4-dichlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the dichlorobenzyl and dichlorophenyl rings can be reduced to amines.
Substitution: The chlorine atoms on the benzyl and phenyl rings can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
2,4-Dichlorobenzyl alcohol: Contains the dichlorobenzyl group but lacks the thiadiazole and urea moieties.
Uniqueness
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea is unique due to the presence of both the thiadiazole ring and the urea moiety, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl4N4OS2/c18-10-2-1-9(12(20)5-10)7-27-8-15-24-25-17(28-15)23-16(26)22-14-4-3-11(19)6-13(14)21/h1-6H,7-8H2,(H2,22,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULYMCGFLZZTBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl4N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364585 | |
Record name | N-(2,4-Dichlorophenyl)-N'-[5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6381-71-1 | |
Record name | N-(2,4-Dichlorophenyl)-N'-[5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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